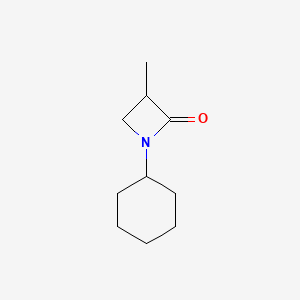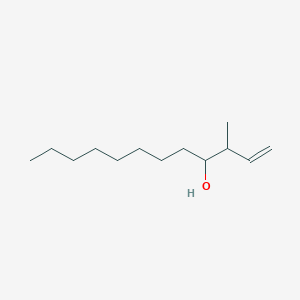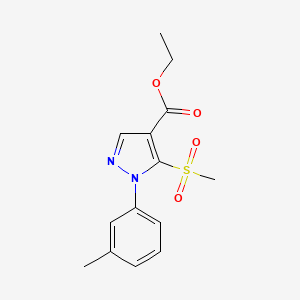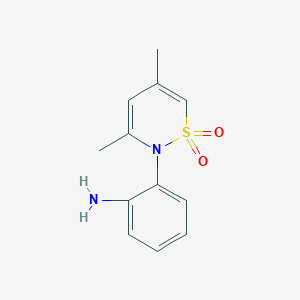
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
The synthesis of 2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours, yielding good to excellent results . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group. Common reagents and conditions used in these reactions include hydroxylamine for oxime formation and hydrazine for hydrazone formation. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: This compound is being investigated for its antimicrobial and antioxidant properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione can be compared with other similar compounds such as benzoxazoles and benzimidazoles. These compounds share structural similarities but differ in their chemical properties and applications. For example:
Benzoxazoles: Known for their antimicrobial and anticancer properties.
Benzimidazoles: Widely used in medicinal chemistry for their broad spectrum of biological activities. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
123453-07-6 |
|---|---|
Formule moléculaire |
C12H14N2O2S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
2-(3,5-dimethyl-1,1-dioxothiazin-2-yl)aniline |
InChI |
InChI=1S/C12H14N2O2S/c1-9-7-10(2)14(17(15,16)8-9)12-6-4-3-5-11(12)13/h3-8H,13H2,1-2H3 |
Clé InChI |
SDQCHBBHNSJJQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CS(=O)(=O)N1C2=CC=CC=C2N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
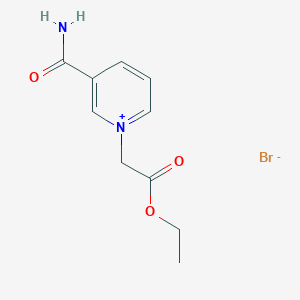

![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
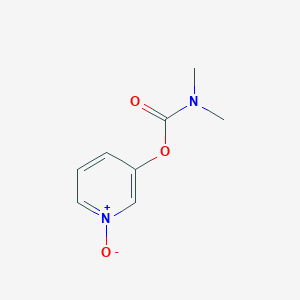
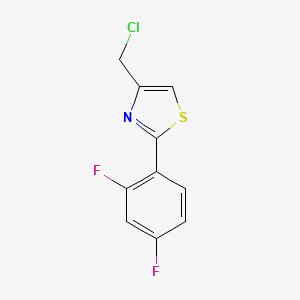
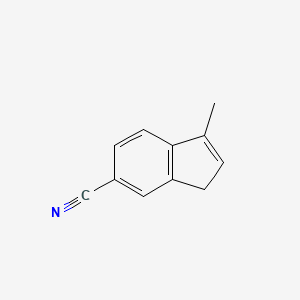
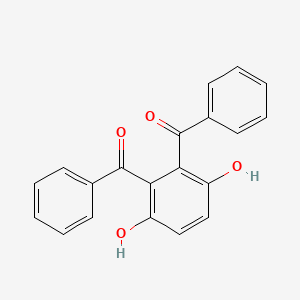
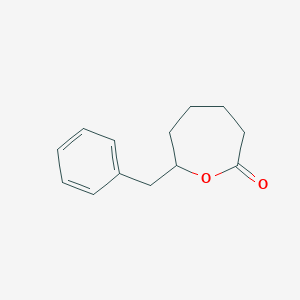

![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
